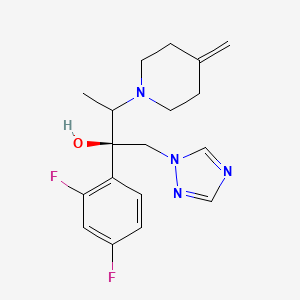
(2R,3S)-Efinaconazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-Efinaconazole is a chiral triazole antifungal agent used primarily in the treatment of onychomycosis, a fungal infection of the nails. It is known for its broad-spectrum antifungal activity and is particularly effective against dermatophytes, yeasts, and molds. The compound’s unique stereochemistry contributes to its high efficacy and selectivity in targeting fungal cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Efinaconazole involves several key steps, including the formation of the triazole ring and the introduction of the chiral centers. One common synthetic route starts with the preparation of a key intermediate, (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane. This intermediate undergoes a cyclization reaction in a nonpolar solvent under the action of an alkali water solution to form the desired epoxidation product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing production costs. This includes the use of high-yielding reagents and efficient purification techniques such as crystallization and chromatography. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .
化学反应分析
Types of Reactions
(2R,3S)-Efinaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antifungal activity.
Reduction: Reduction reactions can modify the triazole ring or other functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly on the triazole ring, can lead to the formation of analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high selectivity .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, each with unique antifungal properties. These derivatives are often studied for their potential use in treating different fungal infections .
科学研究应用
(2R,3S)-Efinaconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole derivatives.
Biology: Researchers study its effects on fungal cell biology, including its mechanism of action and resistance development.
Medicine: It is extensively researched for its therapeutic potential in treating fungal infections, particularly onychomycosis.
Industry: The compound is used in the development of new antifungal formulations and delivery systems.
作用机制
(2R,3S)-Efinaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved in this process are well-characterized, making this compound a highly effective antifungal agent .
相似化合物的比较
Similar Compounds
Similar compounds include other triazole antifungals such as fluconazole, itraconazole, and voriconazole. These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Uniqueness
(2R,3S)-Efinaconazole is unique due to its high selectivity for fungal cells and its ability to penetrate the nail bed effectively, making it particularly suitable for treating onychomycosis. Its stereochemistry also contributes to its superior efficacy compared to other triazole antifungals .
属性
分子式 |
C18H22F2N4O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
(2R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14?,18-/m1/s1 |
InChI 键 |
NFEZZTICAUWDHU-XPKAQORNSA-N |
手性 SMILES |
CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
规范 SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


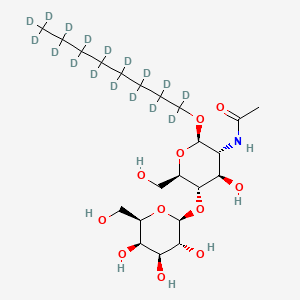
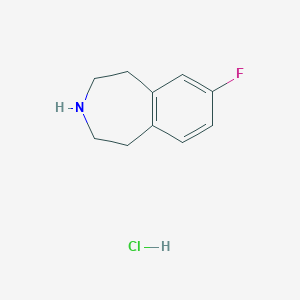
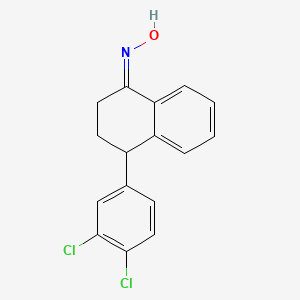
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
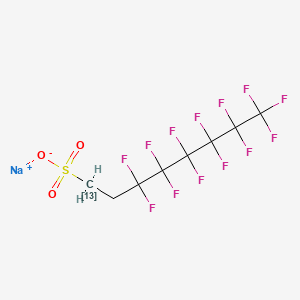
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
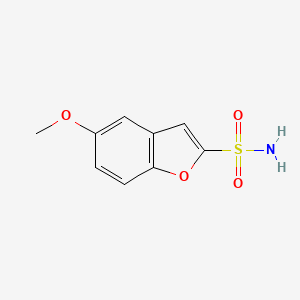
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
